molecular formula C11H15N3O2 B2387013 N-Benzyl-4-hydrazino-4-oxobutanamide CAS No. 315249-23-1

N-Benzyl-4-hydrazino-4-oxobutanamide

Cat. No.: B2387013
CAS No.: 315249-23-1
M. Wt: 221.26
InChI Key: VGNAPVKWULTOOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Hydrazide and N-Substituted Butanamide Architectures in Organic and Medicinal Chemistry

The hydrazide functional group (-CONHNH2) is a cornerstone in the design and synthesis of biologically active molecules. Its prominence in medicinal chemistry stems from its versatile reactivity and ability to form stable complexes, as well as its presence in a number of established drugs. mdpi.comwisdomlib.org For instance, isoniazid, a primary drug for the treatment of tuberculosis, features a hydrazide moiety that is crucial to its mechanism of action. mdpi.com Beyond this, hydrazides have been incorporated into compounds exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. hygeiajournal.combenthamdirect.comwisdomlib.org They are also highly valued as synthetic intermediates, serving as precursors for a diverse range of heterocyclic compounds such as pyrazoles, oxadiazoles (B1248032), and triazoles, which are themselves important pharmacophores. mdpi.commdpi.com The ability of the hydrazide group to act as a hydrogen bond donor and acceptor, as well as its rigid and planar nature, allows for specific interactions with biological targets. mdpi.com

Similarly, the N-substituted butanamide scaffold is a recurring motif in pharmacologically active compounds. The butanamide backbone provides a flexible yet defined chain that can be readily functionalized to modulate a compound's physicochemical properties, such as lipophilicity and solubility. The nitrogen atom of the amide allows for the introduction of various substituents, which can profoundly influence the molecule's biological activity and target specificity. A notable example is the class of antiepileptic drugs that includes levetiracetam (B1674943) and its analogues, which are based on a pyrrolidone acetamide (B32628) structure, a cyclic form of an N-substituted butanamide derivative. nih.gov Research into N-substituted benzamides has also yielded compounds with significant antitumor activities. nih.gov The versatility of the N-substituted butanamide architecture makes it a valuable component in the construction of new chemical entities for drug discovery. ontosight.ai

Academic Significance of N-Benzyl Hydrazino Amide Scaffolds as Research Targets

The combination of a benzyl (B1604629) group, a hydrazino moiety, and an amide linkage within a single molecular scaffold gives rise to N-benzyl hydrazino amides, a class of compounds with considerable academic interest. The benzyl group, a common substituent in medicinal chemistry, can engage in various non-covalent interactions with biological macromolecules, including hydrophobic and π-stacking interactions, which can enhance binding affinity and selectivity. The hydrazino-amide portion of the scaffold retains the key features of the hydrazide group, including its hydrogen bonding capabilities and its potential to be a precursor for heterocyclic synthesis.

Research into N-benzyl hydrazino amide scaffolds has explored their potential in various therapeutic areas. For instance, derivatives of this scaffold have been investigated for their antimicrobial and anticancer activities. The modular nature of their synthesis, often involving the condensation of a substituted hydrazine (B178648) with a carboxylic acid or its derivative, allows for the systematic variation of substituents on both the benzyl and amide components. rsc.orgacs.org This facilitates the generation of chemical libraries for structure-activity relationship (SAR) studies, a fundamental practice in drug discovery. The exploration of these scaffolds contributes to a deeper understanding of how different structural modifications impact biological activity, thereby guiding the design of more potent and selective therapeutic agents.

Current Research Gaps and Objectives for N-Benzyl-4-hydrazino-4-oxobutanamide Investigations

Despite the established importance of hydrazide, N-substituted butanamide, and N-benzyl hydrazino amide scaffolds in medicinal and organic chemistry, a survey of the scientific literature reveals a notable gap in the specific investigation of This compound . While numerous complex derivatives containing this core structure are commercially available and used as building blocks in synthesis, dedicated studies on the synthesis, characterization, and biological evaluation of the parent compound are conspicuously absent.

This lack of focused research presents a clear opportunity for new scientific inquiry. The primary objective of future investigations should be the development and optimization of a synthetic route to produce this compound with high purity and yield. Following a successful synthesis, a thorough characterization of its physicochemical properties would be essential.

Subsequently, a key objective would be to explore the potential biological activities of this compound. Given the known pharmacological profiles of its constituent motifs, screening this compound for a range of activities, including antimicrobial, anticancer, and anti-inflammatory effects, would be a logical starting point. Furthermore, its utility as a precursor for the synthesis of novel heterocyclic compounds should be investigated. Elucidating the fundamental chemistry and biological profile of this compound would not only fill a void in the current body of knowledge but could also pave the way for the development of new therapeutic leads and valuable synthetic intermediates.

Properties

IUPAC Name

N-benzyl-4-hydrazinyl-4-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c12-14-11(16)7-6-10(15)13-8-9-4-2-1-3-5-9/h1-5H,6-8,12H2,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGNAPVKWULTOOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Benzyl 4 Hydrazino 4 Oxobutanamide and Its Derivatives

Strategies for the Formation of the N-Benzyl Amide Moiety

The N-benzyl amide group is a common motif in organic chemistry, and numerous methods exist for its creation. These range from traditional stoichiometric reactions to more recent, atom-economical catalytic approaches.

Conventional methods for forming the N-benzyl amide bond typically involve the coupling of a carboxylic acid, such as succinic acid or a derivative, with benzylamine. These reactions often require the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. researchgate.net

One common approach is the conversion of the carboxylic acid to a more reactive species like an acyl chloride. This is often achieved using reagents such as thionyl chloride or oxalyl chloride. The resulting acyl chloride reacts readily with benzylamine, usually in the presence of a base to neutralize the HCl byproduct. youtube.com

Alternatively, a wide array of coupling agents can be used to facilitate the direct reaction between the carboxylic acid and benzylamine. These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that is then displaced by the amine. This approach avoids the isolation of sensitive acyl chlorides. rsc.org Mechanistic studies show that some methods proceed through the in situ formation of chloro- and imido-phosphonium salts that act as the activating agents for the carboxylic acid. nih.gov

Table 1: Common Coupling Agents for Conventional Amidation

Coupling AgentTypical SolventTemperatureKey Features
DCC (N,N'-Dicyclohexylcarbodiimide)DCM, DMF0 °C to RTForms insoluble dicyclohexylurea (DCU) byproduct.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)DCM, Water0 °C to RTWater-soluble byproduct, useful for aqueous reactions.
HOBt (Hydroxybenzotriazole)DMF, DCMRTOften used with carbodiimides to suppress side reactions.
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)DMF, DCMRTHighly efficient, but can be expensive.

Modern synthetic chemistry emphasizes the development of catalytic processes that are more sustainable and atom-economical. For N-benzyl amide synthesis, one such innovative method is the "interrupted borrowing hydrogen" (IBH) strategy. rsc.org This approach allows for the formation of amides directly from alcohols and amines, producing water as the only byproduct. rsc.org

In this strategy, a transition-metal catalyst temporarily "borrows" hydrogen from a primary alcohol (e.g., benzyl (B1604629) alcohol) to form an aldehyde intermediate. This aldehyde then reacts with an amine to form an imine. The catalyst then returns the hydrogen to a different intermediate in the catalytic cycle, leading to the final amide product. This avoids the pre-oxidation of the alcohol and the use of stoichiometric activating agents. rsc.org Another catalytic method involves the oxidative coupling of benzyl alcohols or benzylamines with N-substituted formamides, often using a recyclable mixed metal oxide catalyst. sci-hub.se

Table 2: Example of Catalytic Amidation

ReactantsCatalyst SystemAmine SourceTemperatureProduct
Benzyl AlcoholCu-Fe Metal Oxide / TBHPDMF100-120 °CN,N-Dimethylbenzamide
BenzylamineCu-Fe Metal Oxide / TBHPDMF100-120 °CN,N-Dimethylbenzamide

Introduction of the Hydrazino-Oxobutanamide Core

The hydrazide functional group is key to the structure of N-Benzyl-4-hydrazino-4-oxobutanamide. Its introduction can be achieved through several distinct synthetic routes.

The most common and direct method for synthesizing hydrazides is the hydrazinolysis of esters. researchgate.net In this reaction, an ester precursor, such as methyl or ethyl N-benzyl-4-oxobutanoate, is treated with hydrazine (B178648) hydrate. google.com The highly nucleophilic hydrazine displaces the alkoxy group of the ester to form the stable hydrazide. oup.com This reaction is often carried out in an alcoholic solvent and can be driven to completion by heating. google.com The process is widely applicable and is used in both small-scale synthesis and industrial production. google.comnih.gov The standard method for preparing carboxylic acid hydrazides is this hydrazinolysis of esters in alcoholic solutions. researchgate.net

An efficient process involves preforming activated esters or amides and then reacting them with hydrazine, which can produce the desired hydrazides in excellent yield under mild conditions. researchgate.net

While hydrazinolysis is prevalent, alternative strategies focusing on direct N-N bond formation offer a different synthetic approach. A novel method involves an SN2 substitution reaction directly at an amide nitrogen atom. bohrium.com In this approach, a suitable precursor, such as an O-tosyl hydroxamate, is used as an electrophile. The sulfonate group acts as an effective leaving group, allowing an amine nucleophile to attack the amide nitrogen and form the N-N bond of the hydrazide. bohrium.com This strategy provides a unique way to construct complex hydrazide scaffolds under mild conditions and is noted for its broad substrate scope and functional group tolerance. bohrium.com Reduced resonance and anomeric effects in certain amides can facilitate SN2 reactivity at the amide nitrogen. mdpi.com

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing atoms from all starting materials, offer a highly efficient route to complex molecules. rug.nlrug.nl Isocyanide-based MCRs, such as the Ugi four-component reaction (U-4CR), are particularly powerful for generating peptide-like scaffolds. nih.govnih.gov

To construct a butanamide-hydrazide scaffold, a modified Ugi reaction could be envisioned. For example, reacting a suitable aldehyde or ketone, an amine (like benzylamine), a carboxylic acid component with a latent hydrazide precursor, and an isocyanide could potentially assemble the core structure in a single, convergent step. researchgate.net The efficiency and high bond-forming index of MCRs make them an attractive tool for rapidly building libraries of diverse butanamide-hydrazide derivatives. nih.gov

Stereoselective Synthesis and Enantiomeric Enrichment Strategies for Substituted Analogues

The synthesis of specific stereoisomers of substituted analogues of this compound is crucial for evaluating their biological activities, as stereochemistry often dictates molecular interactions with chiral biological targets. Methodologies in this area focus on the direct synthesis of enantiomerically pure compounds or the separation of racemic mixtures.

Stereoselective Synthesis:

The direct, enantioselective synthesis of chiral amides and their derivatives often employs chiral catalysts or ligands to control the stereochemical outcome of the reaction. While methods for α- and β-chiral amides are more established, the synthesis of remote chiral amides, such as γ-chiral analogues, presents greater challenges and typically involves more complex synthetic routes. nih.gov

One advanced approach is the copper-catalyzed reductive relay hydroaminocarbonylation. In a notable study, this method was used to synthesize γ-chiral amides from allylic benzoates and hydroxylamine (B1172632) esters. nih.gov The reaction, optimized with a copper acetate (B1210297) catalyst, a chiral phosphine (B1218219) ligand ((R)-DTBM-Segphos), a silane (B1218182) reducing agent (PMHS), and cesium fluoride, proceeded under a carbon monoxide atmosphere to yield the desired products in good yields and with excellent enantioselectivity. nih.gov For instance, the synthesis of a specific γ-chiral amide was achieved with an 80% isolated yield and 98% enantiomeric excess (ee). nih.gov The choice of the ligand enantiomer can dictate the resulting product's stereochemistry; using (S)-DTBM-Segphos instead of the (R)-form produced the opposite enantiomer in 77% yield and with -99% ee. nih.gov

Another powerful strategy involves the enantioselective dehydrogenation of C–H bonds to create chiral centers. The use of chiral oxazoline-pyridone ligands with a palladium catalyst has enabled the enantioselective β,γ-dehydrogenation of cycloalkyl amides. nih.gov This method produces chiral β,γ-unsaturated amides, which are versatile synthetic intermediates, with exceptional enantioselectivity, often exceeding 99% ee. nih.gov

Interactive Table: Stereoselective Synthesis Methods for Chiral Amide Analogues Below is a summary of key parameters for stereoselective synthesis methods applicable to chiral amide analogues.

MethodCatalyst/Ligand SystemSubstratesKey FeaturesTypical Enantiomeric Excess (ee)
Reductive Relay HydroaminocarbonylationCu(OAc)₂ / (R)- or (S)-DTBM-SegphosAllylic benzoates, Hydroxylamine estersSynthesis of γ-chiral amides98-99% nih.gov
Enantioselective DehydrogenationPd(OAc)₂ / Chiral oxazoline-pyridone ligandsCycloalkyl amidesForms chiral β,γ-unsaturated amides>99% nih.gov

Enantiomeric Enrichment Strategies:

When a stereoselective synthesis is not feasible, enantiomeric enrichment of a racemic mixture becomes necessary. Preferential enrichment (PE) is a notable crystallization-based method that can be applied to resolve racemic compounds. mdpi.com This process relies on the spontaneous symmetry-breaking that occurs during the solvent-assisted polymorphic transition of crystals from a metastable to a more stable form. mdpi.com For PE to occur, specific conditions are necessary, including a solubility difference between enantiomers and the deposition of nonracemic mixed crystals. mdpi.com This technique has been successfully applied to amino acid Schiff base complexes, where tuning factors like pH and solvent can induce polymorphic transitions, leading to the enantioselective liberation of one enantiomer into the solution and enriching the mother liquor. mdpi.com

Chemical Reactivity and Mechanistic Pathways of N Benzyl 4 Hydrazino 4 Oxobutanamide

Reactivity at the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH2) in N-Benzyl-4-hydrazino-4-oxobutanamide is a versatile functional group characterized by its nucleophilic nature. This reactivity is central to a variety of chemical transformations, including acylation, condensation with carbonyl compounds, and redox reactions.

Acylation Reactions and Derivative Formation

The hydrazine moiety of this compound can readily undergo acylation reactions with various acylating agents, such as acid chlorides and anhydrides, to form N,N'-diacylhydrazine derivatives. This reactivity is a standard method for the synthesis of hydrazides. For instance, the reaction with acetic or formic acid can lead to acetylation or formylation of the hydrazide, respectively. Studies on related hydrazides have shown that formylation with formic acid is significantly faster than acetylation with acetic acid. youtube.com

Succinic anhydride, a cyclic anhydride, is also a potent acylating agent. Its reaction with hydrazines is a known method for the preparation of succinoyl hydrazides. researchgate.net In the context of this compound, acylation would likely occur at the terminal nitrogen of the hydrazine, leading to the formation of a more complex diacylhydrazine structure. The general mechanism involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group.

The table below summarizes the expected outcomes of acylation reactions on the hydrazine moiety of this compound with different acylating agents, based on the reactivity of similar hydrazides.

Acylating AgentExpected ProductReaction ConditionsReference
Acetic AnhydrideN-Benzyl-N'-(acetyl)-4-hydrazino-4-oxobutanamideTypically in the presence of a base or in a suitable solvent youtube.com
Benzoyl ChlorideN-Benzyl-N'-(benzoyl)-4-hydrazino-4-oxobutanamideOften requires a base like pyridine (B92270) to neutralize HClGeneral acylation principles
Succinic AnhydrideN-Benzyl-N'-(succinoyl)-4-hydrazino-4-oxobutanamideCan proceed under mild conditions, often in a polar solvent mdpi.com

Condensation Reactions with Carbonyl Compounds (Hydrazone Formation)

A hallmark reaction of hydrazines is their condensation with aldehydes and ketones to form hydrazones. ekb.eg This reaction is a cornerstone of hydrazone chemistry and is widely applicable to this compound. The reaction proceeds via a nucleophilic addition of the hydrazine to the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the stable hydrazone. The C=N double bond in the resulting hydrazone is conjugated with the lone pair of electrons on the second nitrogen atom, which influences its chemical and physical properties. mdpi.com

The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydrazine. A variety of aldehydes and ketones can be used in this reaction, leading to a diverse range of hydrazone derivatives of this compound.

The following table provides examples of carbonyl compounds that would be expected to react with this compound to form hydrazones.

Carbonyl CompoundExpected Hydrazone ProductCatalystReference
BenzaldehydeN-Benzyl-4-[(2-benzylidene)hydrazino]-4-oxobutanamideAcid (e.g., acetic acid) ekb.eg
AcetoneN-Benzyl-4-[(2-propan-2-ylidene)hydrazino]-4-oxobutanamideAcid (e.g., acetic acid) ekb.eg
CyclohexanoneN-Benzyl-4-[(2-cyclohexylidene)hydrazino]-4-oxobutanamideAcid (e.g., acetic acid) beilstein-archives.org

Oxidation and Reduction Pathways of the Hydrazine Group

The hydrazine moiety in this compound can participate in both oxidation and reduction reactions. The specific outcome of these reactions is dependent on the reagents and conditions employed.

Oxidation: The oxidation of hydrazines can lead to a variety of products. For instance, the oxidation of alkylhydrazines with iodine in the presence of a base can yield a mixture of alkanes, alkenes, alkyl iodides, and alcohols. researchgate.net A more controlled and synthetically useful oxidation of hydrazines can be achieved using reagents like trichloroisocyanuric acid (TCCA), which is an environmentally friendly oxidant that can convert hydrazines to azo compounds under mild conditions. jcsp.org.pk The oxidation of hydrazine in aqueous solutions is a complex process that can be catalyzed by metal ions and is influenced by pH. mdpi.comnih.gov For this compound, controlled oxidation could potentially lead to the corresponding azo derivative.

Reduction: The reduction of the hydrazine group itself is less common than the reduction of its derivatives, such as hydrazones. The Wolff-Kishner reduction, for example, involves the conversion of a ketone to an alkane via a hydrazone intermediate under basic conditions with heat. The reduction of acylhydrazones can be achieved using various reducing agents, including sodium borohydride, sodium cyanoborohydride, or lithium aluminum hydride, to yield the corresponding substituted hydrazines. mdpi.com In the case of this compound, if it were first converted to a hydrazone, the C=N bond of the hydrazone could be selectively reduced.

The table below outlines potential oxidation and reduction pathways for the hydrazine moiety.

Reaction TypeReagentPotential Product(s)Reference
OxidationTrichloroisocyanuric acid (TCCA)Azo derivative jcsp.org.pk
OxidationIodine/BaseComplex mixture of products researchgate.net
Reduction (of corresponding hydrazone)Sodium BorohydrideSubstituted hydrazine
Reduction (of corresponding hydrazone)Lithium Aluminum HydrideSubstituted hydrazine mdpi.com

Reactivity of the Amide Linkages

This compound contains two amide bonds: a secondary amide (the N-benzylamide) and a tertiary amide within the succinohydrazide structure. Amide bonds are generally stable due to resonance delocalization of the nitrogen lone pair into the carbonyl group. However, they can undergo hydrolysis and, under certain conditions, nucleophilic substitution.

Hydrolysis Mechanisms Under Acidic and Basic Conditions

The hydrolysis of amides breaks the amide bond to yield a carboxylic acid and an amine. This reaction is typically slow and requires harsh conditions, such as prolonged heating with strong acids or bases.

Acidic Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine (as its ammonium (B1175870) salt) leads to the formation of the carboxylic acid. For this compound, acidic hydrolysis would be expected to cleave both amide bonds, yielding succinic acid, benzylamine, and hydrazine. Kinetic studies on the acid-catalyzed hydrolysis of N-aryl succinimides suggest an A-2 mechanism, involving a bimolecular attack of water on the protonated substrate.

Basic Hydrolysis: In the presence of a strong base, such as hydroxide (B78521), the hydroxide ion directly attacks the carbonyl carbon of the amide in a nucleophilic acyl substitution reaction. This forms a tetrahedral intermediate which then collapses to expel the amide anion. The amide anion is a strong base and will subsequently deprotonate the newly formed carboxylic acid to give a carboxylate salt and an amine. For this compound, basic hydrolysis would result in the formation of succinate, benzylamine, and hydrazine.

The expected products of complete hydrolysis under both acidic and basic conditions are summarized in the table below.

ConditionProducts of Complete HydrolysisReference
Acidic (e.g., HCl, H₂O, heat)Succinic acid, Benzylammonium chloride, Hydrazinium chloride
Basic (e.g., NaOH, H₂O, heat)Sodium succinate, Benzylamine, Hydrazine

Nucleophilic Substitution Reactions at Amide Nitrogen Centers

Nucleophilic substitution at an amide nitrogen is generally a difficult transformation due to the poor leaving group ability of the resulting amide anion. However, such reactions can be facilitated if the nitrogen is attached to a good leaving group. For instance, N-halosuccinimides can act as precursors for nucleophilic substitution reactions. While this compound does not possess an inherent leaving group on either of its amide nitrogens, theoretical considerations suggest that activation of the amide bond could potentially allow for such reactions.

For the N-benzyl amide, nucleophilic substitution would involve the displacement of the benzyl (B1604629) group. Such reactions are uncommon for simple amides but can be observed in more complex systems or under specific catalytic conditions. For example, the ammonolysis of benzyl halides is a classic nucleophilic substitution to form amines. However, cleaving the N-benzyl bond in an amide context via nucleophilic substitution is more challenging.

Given the inherent stability of the amide bond, direct nucleophilic substitution at the amide nitrogen of this compound is not a facile process and would likely require specialized reagents or reaction conditions to activate the amide group.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzyl Moiety

The benzyl moiety of this compound is subject to aromatic substitution reactions, with its reactivity being significantly influenced by the N-acyl group. The N-acetyl group acts as a protecting group for the amine, moderating its reactivity and preventing undesirable side reactions often seen with highly reactive arylamines.

Electrophilic Aromatic Substitution (EAS)

The amide group attached to the benzylic nitrogen is an activating group and directs incoming electrophiles to the ortho and para positions. However, it is less activating than a simple amino group (-NH2) because the nitrogen's lone pair of electrons experiences resonance delocalization into the adjacent carbonyl group, making it less available to donate to the benzene (B151609) ring. This moderation prevents issues like polysubstitution and allows for more controlled reactions. Steric hindrance from the amide group can also lead to a decrease in the formation of the ortho-substituted product.

The general mechanism for EAS proceeds in several steps libretexts.org:

Generation of an Electrophile: A strong electrophile (E+) is generated, often with the help of a catalyst. libretexts.org

Formation of a Sigma Complex: The π electrons of the aromatic ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or benzenium ion. libretexts.org

Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product. libretexts.org

Common electrophilic aromatic substitution reactions applicable to the benzyl moiety are summarized in the table below.

ReactionReagentsElectrophileTypical Products
Nitration HNO₃, H₂SO₄Nitronium ion (NO₂⁺)ortho- and para-nitrobenzyl derivatives
Halogenation Br₂, FeBr₃ or Cl₂, AlCl₃Bromonium ion (Br⁺) or Chloronium ion (Cl⁺)ortho- and para-halobenzyl derivatives
Sulfonation Fuming H₂SO₄Sulfur trioxide (SO₃)ortho- and para-benzylsulfonic acids
Friedel-Crafts Alkylation R-Cl, AlCl₃Carbocation (R⁺)ortho- and para-alkylbenzyl derivatives
Friedel-Crafts Acylation R-COCl, AlCl₃Acylium ion (R-CO⁺)ortho- and para-acylbenzyl derivatives

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution on the benzyl group of this compound is generally unfavorable. NAS reactions require an electron-poor aromatic ring, typically achieved by the presence of strong electron-withdrawing groups (such as -NO₂) ortho or para to a good leaving group (like a halide). masterorganicchemistry.com The N-acylbenzyl group is an electron-donating, activating group, which makes the ring electron-rich and thus resistant to attack by nucleophiles. masterorganicchemistry.com

The primary mechanism for NAS is the SNAr (addition-elimination) pathway, which involves masterorganicchemistry.com:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate called a Meisenheimer complex.

Elimination: The leaving group departs, and the aromaticity of the ring is restored.

An alternative pathway, the benzyne (B1209423) mechanism, can occur under extremely strong basic conditions (e.g., NaNH₂ in liquid NH₃) but is not relevant under typical synthetic conditions for this molecule. masterorganicchemistry.com

Intramolecular Cyclization and Rearrangement Processes

The structure of this compound, featuring a flexible carbon chain and a reactive hydrazide terminus, is predisposed to undergo intramolecular cyclization reactions to form various heterocyclic systems. researchgate.net Additionally, the amide functionalities allow for potential skeletal rearrangements under specific conditions.

Intramolecular Cyclization

The hydrazide group (-CONHNH₂) is a potent binucleophile that can participate in cyclization reactions. researchgate.netoup.com Acid-catalyzed recyclization is a common pathway where protonation of a carbonyl group activates it for intramolecular nucleophilic attack by one of the hydrazide's nitrogen atoms. nih.gov This is followed by dehydration to yield a stable heterocyclic ring. Depending on the reaction conditions and the specific reagents used, various five- or six-membered rings can be formed.

For instance, similar hydrazide-containing structures can be converted into:

Pyridazines: Acid-catalyzed reactions of 1,4-dicarbonyl compounds or their equivalents with hydrazides can lead to the formation of dihydropyridazine (B8628806) scaffolds. nih.gov

Pyrazoles: These can be synthesized via the cyclization of hydrazines with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds. researchgate.net

1,3,4-Oxadiazoles: Dehydrative cyclization of diacylhydrazines (which could be formed from the initial hydrazide) is a common route to this class of heterocycles.

The table below summarizes potential cyclization products from hydrazide precursors.

Precursor MoietyReagent/ConditionResulting Heterocycle
γ-Keto-hydrazideAcid catalyst (e.g., TFA)Dihydropyridazinone
Hydrazide and 1,3-diketoneAcid or Base catalystSubstituted Pyrazole
DiacylhydrazideDehydrating agent (e.g., POCl₃, H₂SO₄)1,3,4-Oxadiazole
Hydrazide and β-ketoesterHeat/AcidPyrazolidinone

Rearrangement Processes

Amide-containing molecules can undergo several classic name reactions that result in skeletal rearrangement. The most relevant to the butanamide portion of the molecule is the Hofmann rearrangement.

The Hofmann rearrangement transforms a primary amide into a primary amine with one fewer carbon atom. wikipedia.org The reaction is typically carried out with bromine or an N-bromoamide (like N-bromoacetamide) in the presence of a strong base. wikipedia.orgorganic-chemistry.org The key intermediate in this multi-step process is an isocyanate, which is then hydrolyzed to the amine. wikipedia.org

The mechanistic steps are as follows wikipedia.org:

Deprotonation of the amide by a base.

Reaction of the amide anion with bromine to form an N-bromoamide.

A second deprotonation forms an N-bromoamide anion.

Rearrangement occurs where the alkyl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming an isocyanate (-N=C=O).

The isocyanate is hydrolyzed by water to a carbamic acid, which spontaneously decarboxylates to yield the primary amine and carbon dioxide.

Applying this to the hydrazide moiety of this compound would be complex, but if the terminal -NH₂ of the hydrazide were to react, it could potentially lead to rearranged products under oxidative conditions.

Metal-Mediated Transformations and Catalytic Intermediates Involving Hydrazines

The hydrazide functional group in this compound can actively participate in a variety of metal-mediated transformations. Hydrazines and their derivatives are effective ligands for transition metals and can serve as precursors to reactive catalytic intermediates. scispace.com

Metal-Mediated Transformations

Transition metals such as cobalt, manganese, rhodium, copper, and iron can catalyze reactions involving the hydrazine moiety. acs.orgnih.govorganic-chemistry.org These transformations include oxidation, hydrohydrazination, and cross-coupling reactions.

Catalytic Oxidation: Metal ions (e.g., Cu²⁺, Fe³⁺) can catalyze the one-electron oxidation of hydrazines to form radical intermediates. nih.gov In the presence of oxidants like hydrogen peroxide, metal-hydrazine complexes can react to produce nitrogen gas and water. dtic.mil Such processes are often sensitive to trace metal impurities. dtic.mil

Hydrohydrazination: Cobalt and manganese complexes can catalyze the hydrohydrazination of olefins, where the H and N atoms are delivered from two different sources (a silane (B1218182) and an azodicarboxylate, respectively) in a process equivalent to adding a protected hydrazine across a C=C double bond. acs.org

Addition-Cyclization: Rhodium catalysts can mediate the addition-cyclization of hydrazines with alkynes to synthesize substituted pyrazoles. organic-chemistry.org This cascade reaction involves the addition of a C-N bond across the alkyne, followed by an intramolecular cyclization. organic-chemistry.org

The following table lists examples of metal catalysts and their roles in hydrazine/hydrazide chemistry.

Metal CatalystReaction TypeRole of MetalIntermediate Species
Copper (Cu²⁺) OxidationCatalyzes one-electron transferHydrazyl radical, Metal-hydrazine complex nih.gov
Cobalt (Co) HydrohydrazinationActivates olefin and nitrogen sourceMetallo-hydrazine complex, Hydrocobaltation intermediate acs.org
Rhodium (Rh) Addition-Cyclization with AlkynesCoordinates alkyne, facilitates C-N bond cleavage/formationRhodium-alkyne π-complex, Metallacycle organic-chemistry.org
Palladium (Pd) HydrazinocarbonylationCatalyzes carbonylation of iodo-alkenes with hydrazidesPd-alkenyl complex, Acyl-palladium complex researchgate.net
Iron (Fe³⁺) OxidationPromotes free radical formationHydrazyl radical, Iron-hydrazine complex nih.gov

Catalytic Intermediates

Advanced Spectroscopic and Structural Characterization of N Benzyl 4 Hydrazino 4 Oxobutanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of N-Benzyl-4-hydrazino-4-oxobutanamide by providing detailed information about the chemical environment of its constituent atoms.

In ¹H NMR spectroscopy, the proton signals of this compound are expected to appear at characteristic chemical shifts. The aromatic protons of the benzyl (B1604629) group would typically resonate in the downfield region, while the methylene (B1212753) protons of the benzyl group and the butanamide backbone would appear at distinct upfield locations. The exchangeable protons of the amide and hydrazino groups would also be observable, their positions potentially influenced by solvent and temperature.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The carbonyl carbons of the amide and hydrazide moieties are expected to have the largest chemical shifts, appearing significantly downfield. The aromatic carbons of the benzyl group would also be found in the downfield region, with the methylene and other aliphatic carbons of the butanamide chain resonating at higher fields.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Benzyl Aromatic CH7.2-7.4127-129
Benzyl CH₂~4.4~43
Butanamide CH₂ (adjacent to amide)~2.5~35
Butanamide CH₂ (adjacent to hydrazide)~2.4~30
Amide NHVariable-
Hydrazide NHVariable-
Hydrazide NH₂Variable-
Amide C=O-~172
Hydrazide C=O-~170

Note: These are predicted values and may vary based on experimental conditions.

Two-dimensional (2D) NMR techniques are instrumental in confirming the connectivity of the molecule. Correlation Spectroscopy (COSY) would establish proton-proton couplings within the benzyl and butanamide spin systems. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton signal with its directly attached carbon, confirming the assignments made in the 1D spectra. Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) would reveal longer-range couplings between protons and carbons, helping to piece together the entire molecular framework.

Vibrational Spectroscopy: Infrared (IR) Absorption Analysis of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. The presence of two distinct carbonyl groups (amide and hydrazide) would likely result in strong absorption bands in the region of 1630-1680 cm⁻¹. The N-H stretching vibrations of the amide and hydrazino groups would be expected to appear as one or more bands in the 3200-3400 cm⁻¹ region. Additionally, C-H stretching vibrations from the aromatic and aliphatic portions of the molecule would be observed around 2850-3100 cm⁻¹, and aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ range.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Characteristic Absorption Range (cm⁻¹)
N-H Stretch (Amide & Hydrazide)3200-3400
C-H Stretch (Aromatic)3000-3100
C-H Stretch (Aliphatic)2850-2960
C=O Stretch (Amide & Hydrazide)1630-1680
C=C Stretch (Aromatic)1450-1600
N-H Bend (Amide)1550-1650

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak [M]⁺ would confirm the compound's molecular weight. The fragmentation pattern would likely involve cleavage of the amide and hydrazide bonds, as well as fragmentation of the butanamide chain. A prominent fragment would be the benzyl cation or the tropylium (B1234903) ion at m/z 91, resulting from cleavage of the benzylic C-N bond. Other significant fragments could arise from the loss of the hydrazino group or cleavage of the butanamide backbone.

Table 3: Potential Mass Spectrometry Fragments of this compound

Fragment Ion m/z (Mass-to-Charge Ratio) Possible Structure
[C₇H₇]⁺91Benzyl cation / Tropylium ion
[C₈H₉N]⁺119Benzylaminium ion
[C₄H₅N₂O]⁺97Fragment from butanamide hydrazide
[C₁₁H₁₄N₃O₂]⁺224Molecular Ion

X-ray Diffraction Studies for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray diffraction studies on a single crystal of this compound would provide precise information about its three-dimensional structure in the solid state. This technique can determine bond lengths, bond angles, and torsional angles, revealing the molecule's preferred conformation. Furthermore, X-ray diffraction can identify and characterize intermolecular interactions, such as hydrogen bonding between the amide and hydrazino groups of adjacent molecules, which dictate the crystal packing arrangement.

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Conjugation and Excited States

UV-Vis spectroscopy can provide insights into the electronic structure of this compound. The primary chromophore in the molecule is the benzene (B151609) ring of the benzyl group. This would be expected to exhibit characteristic absorption bands in the ultraviolet region, typically around 254 nm, corresponding to π-π* electronic transitions. The presence of the amide and hydrazide groups may cause slight shifts in the absorption maxima.

Computational Chemistry and Theoretical Investigations of N Benzyl 4 Hydrazino 4 Oxobutanamide

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure and energetics of molecules. researchgate.netindexcopernicus.com DFT methods, such as Becke's three-parameter hybrid exchange functional (B3LYP) combined with basis sets like 6-311G++(d,p), are frequently chosen for their high accuracy in predicting molecular properties. researchgate.net These calculations provide a fundamental understanding of the molecule's ground state, offering a detailed description of its electronic properties. indexcopernicus.com

The first step in most quantum chemical studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.netnih.gov For a flexible molecule like N-Benzyl-4-hydrazino-4-oxobutanamide, conformational analysis is crucial. This involves exploring different spatial arrangements (conformers) arising from rotation around single bonds. nih.gov

Intramolecular interactions, such as hydrogen bonding, can significantly influence the preferred conformation, potentially leading to specific chiral arrangements even in molecules without a stereogenic atom. researchgate.net By calculating the relative energies of different conformers, researchers can identify the most likely shapes the molecule will adopt, which is critical for understanding its interaction with other molecules. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. taylorandfrancis.comnumberanalytics.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgwpmucdn.com The energy of the HOMO (EHOMO) indicates a molecule's ability to donate electrons, while the energy of the LUMO (ELUMO) reflects its ability to accept electrons. taylorandfrancis.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. indexcopernicus.commdpi.com A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com From these energies, various global reactivity descriptors can be calculated to predict the chemical behavior of the molecule. nih.gov

Table 1: Key Global Reactivity Descriptors Derived from FMO Theory. These parameters are used to quantify and predict the reactivity of a molecule.
DescriptorFormulaDescription
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability. mdpi.com
Ionization Potential (I) -EHOMOThe energy required to remove an electron.
Electron Affinity (A) -ELUMOThe energy released when an electron is added.
Chemical Potential (μ) (EHOMO + ELUMO) / 2Measures the escaping tendency of electrons from a stable system. mdpi.com
Chemical Hardness (η) (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. A hard molecule has a large energy gap. mdpi.com
Electronegativity (χ) -μ = (I + A) / 2The power of an atom to attract electrons to itself.
Electrophilicity Index (ω) μ2 / 2ηA measure of the energy lowering due to maximal electron flow between donor and acceptor. mdpi.com

Quantum chemical calculations are also employed to predict various spectroscopic properties. For instance, theoretical vibrational frequencies from Fourier-transform infrared (FTIR) and Raman spectra can be calculated and compared with experimental data. nih.govresearchgate.net This comparison helps to confirm the molecular structure and validate the accuracy of the computational model. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed to aid in the structural elucidation of the compound. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum mechanics provides a static picture of a molecule's minimum-energy state, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. easychair.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational flexibility and the influence of the surrounding environment. nih.gov

By simulating this compound in the presence of explicit solvent molecules (like water), MD can reveal how the solvent affects the molecule's conformational preferences and dynamic behavior. easychair.org These simulations are crucial for understanding how the molecule behaves in a realistic biological environment, as solvent-mediated interactions can significantly impact binding affinity and specificity. easychair.orgresearchgate.net

Molecular Docking and Binding Affinity Predictions with Macromolecular Targets

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein or enzyme. sciepub.comceon.rsdergipark.org.tr The process involves sampling a vast number of possible orientations and conformations of the ligand within the target's binding site and then using a scoring function to estimate the binding affinity for each pose. sciepub.com

The results of a docking study are often expressed as a binding affinity or docking score, usually in kcal/mol, where a more negative value indicates a stronger, more favorable interaction. dergipark.org.trnih.gov These studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov This information is invaluable for understanding the potential biological activity of the compound and for guiding the design of more potent analogs. nih.govdergipark.org.tr For example, docking studies on similar compounds have been used to evaluate their potential as anticancer agents by predicting their binding to targets like EGFR tyrosine kinase. nih.govmdpi.com

Table 2: Illustrative Molecular Docking Results for Various Ligands against Cancer-Related Protein Targets. The binding affinity indicates the predicted strength of the interaction.
Compound ClassProtein Target (PDB ID)Binding Affinity (kcal/mol)Reference DrugReference Drug Affinity (kcal/mol)
1,2,4-Triazine Sulfonamide DerivativeEGFR (3RHK)-9.5Erlotinib-8.8
1,2,4-Triazine Sulfonamide DerivativeMET (5GTY)-9.4Tepotinib-8.9
1,2,4-Triazine Sulfonamide DerivativeALK (6PL2)-9.0Tepotinib-8.2
Imidazothiadiazole DerivativeTGF-β Receptor Kinase-8.45Melphalan-6.19

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By analyzing a set of molecules with known activities, a QSAR model can be developed to predict the activity of new, untested compounds based solely on their structural features. nih.gov

The process involves calculating a variety of molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound and then using statistical methods to build a predictive model. nih.gov The resulting QSAR models can highlight which molecular properties are most important for the desired biological effect. nih.gov This provides rational design principles, allowing chemists to focus on synthesizing new derivatives of this compound with an enhanced probability of possessing high potency and selectivity. nih.govmdpi.comresearchgate.net

Rational Design Principles for N-Benzyl Hydrazino Amide Scaffolds

The rational design of novel therapeutic agents based on the N-benzyl hydrazino amide scaffold is a multifaceted process, heavily reliant on computational chemistry and theoretical investigations to predict and optimize molecular properties for enhanced biological activity. These computational approaches provide a framework for understanding structure-activity relationships (SAR) and guide the synthesis of more potent and selective molecules. researchgate.netmdpi.com

Molecular docking studies are another critical component of the rational design process. These simulations predict the preferred orientation of a ligand when bound to a target receptor, as well as the binding affinity. nih.govnih.gov This information is invaluable for designing derivatives with improved inhibitory activity. For example, in the design of inhibitors for specific enzymes, docking studies can reveal key hydrogen bonding and hydrophobic interactions between the N-benzyl hydrazino amide scaffold and the active site residues. mdpi.com By identifying these interactions, medicinal chemists can strategically modify the scaffold to enhance binding.

The N-acylhydrazone skeleton, which is a core component of the N-benzyl hydrazino amide scaffold, possesses the ability to interact with both hydrogen-bond acceptor and donor sites, allowing for interactions with a wide range of amino acid residues. nih.gov Computational studies help in optimizing these interactions. The general structure of N-acyl hydrazones allows for cis/trans amide conformers and E/Z geometrical isomers around the C=N double bond, and computational methods can determine the most stable conformations. acs.org

Structure-activity relationship (SAR) studies, often complemented by computational analysis, provide guiding principles for substitution patterns on the scaffold. For instance, the nature and position of substituents on the benzyl (B1604629) and phenyl rings can significantly influence biological activity. nih.govfrontiersin.org Computational models like Comparative Molecular Field Analysis (CoMFA) can be used to generate 3D-QSAR models that correlate the steric and electrostatic fields of the molecules with their biological activity. arabjchem.org These models produce contour maps that indicate regions where bulky or electronegative groups might enhance or diminish activity, thus guiding the design of new analogues. arabjchem.org

The following table summarizes key computational parameters and their implications in the rational design of hydrazone and amide-based scaffolds, which are applicable to N-benzyl hydrazino amides.

Computational MethodParameters InvestigatedImplications for Rational Design
Density Functional Theory (DFT) HOMO-LUMO energy gap, hardness (η), softness (S), electronegativity (χ), electrophilicity index (ω). scilit.comresearchgate.netPredicts molecular stability, reactivity, and potential for biological activity (e.g., antioxidant properties). A smaller HOMO-LUMO gap generally correlates with higher reactivity. scilit.comresearchgate.net
Molecular Docking Binding affinity, binding pose, hydrogen bond interactions, hydrophobic interactions. nih.govnih.govmdpi.comIdentifies key interactions with the target protein's active site, guiding modifications to improve binding and inhibitory potency. mdpi.com
3D-QSAR (e.g., CoMFA) Steric and electrostatic field contributions. arabjchem.orgGenerates contour maps to visualize regions where specific substituent properties (e.g., bulk, electronegativity) are favorable or unfavorable for activity, guiding lead optimization. arabjchem.org
Conformational Analysis Rotational barriers, stable conformers (e.g., ap/sp conformers of the amide bond). researchgate.netDetermines the preferred three-dimensional structure of the molecule in solution, which is crucial for receptor binding. researchgate.net

Furthermore, the design process often involves creating hybrid molecules that combine the N-benzyl hydrazino amide scaffold with other pharmacologically active moieties to enhance therapeutic efficacy. nih.gov Theoretical investigations play a crucial role in predicting the properties of these new chemical entities.

Applications of N Benzyl 4 Hydrazino 4 Oxobutanamide in Advanced Materials and Catalysis

Role as Molecular Scaffolds in Functional Materials

The distinct structural components of N-Benzyl-4-hydrazino-4-oxobutanamide make it an excellent candidate for the construction of functional materials. The interplay between its rigid aromatic benzyl (B1604629) group and the flexible butanamide chain, combined with the reactive hydrazino group, allows for the systematic design of molecules with tailored electronic and photophysical properties.

Organic Electronic Materials (e.g., Hole Transport Materials)

In the realm of organic electronics, materials capable of efficiently transporting charge are paramount. Hole transport materials (HTMs) are a critical component of devices such as perovskite solar cells and organic light-emitting diodes (OLEDs). The electron-rich nature of the hydrazino and amide groups in this compound suggests its potential as a building block for novel HTMs. Phenylhydrazine derivatives have been shown to be effective in reducing hole trap density in perovskite solar cells, thereby improving device performance and stability. researchgate.netrsc.org The presence of the hydrazino group in this compound provides a key functionality that can be derivatized to create larger conjugated systems with appropriate energy levels for efficient hole injection and transport.

The general design of a hole transport material often involves a core that can be easily oxidized and peripheral groups that promote intermolecular interactions and film formation. The N-benzyl group can be modified to tune the solubility and morphological properties of the resulting material, while the hydrazino group can be reacted to extend the π-conjugation, a crucial factor for efficient charge transport.

Table 1: Key Properties of Phenylhydrazine Derivatives in Perovskite Solar Cells

DerivativeRoleImpact on Device Performance
PhenylhydrazineAdditive in precursor solutionReduces Sn4+ to Sn2+, passivates defects
Hydrochloride phenyl hydrazine (B178648) with a sulfonic amide groupAdditive in precursor solutionActs as a reductant and passivator, leading to a power conversion efficiency of 22.01%

Fluorescent Probes and Sensors (e.g., molecular rotors)

Fluorescent molecular rotors are a class of probes whose fluorescence properties are sensitive to the viscosity of their local environment. This sensitivity arises from the intramolecular rotation of a part of the molecule, which provides a non-radiative decay pathway for the excited state. In viscous media, this rotation is hindered, leading to an increase in fluorescence intensity. The structure of this compound contains elements conducive to the design of molecular rotors.

The bond between the nitrogen atoms of the hydrazine group can act as a rotational axis. By attaching a suitable fluorophore and a rotor group to the this compound scaffold, it is possible to create a system where the rotation around the N-N bond is viscosity-dependent. Computational and spectroscopic studies on other hydrazine-based fluorescent probes have revealed that the formation of a twisted intramolecular charge transfer (TICT) state, facilitated by the rotation of the hydrazine group, is responsible for fluorescence quenching in low-viscosity environments. nih.gov When this rotation is restricted, fluorescence is recovered. nih.gov This principle can be applied to design probes for monitoring changes in microviscosity in biological systems, such as in living cells. nih.govnih.gov

Coordination Chemistry and Ligand Development for Catalytic Systems

The nitrogen and oxygen atoms within the amide and hydrazino moieties of this compound are excellent donor sites for coordination to metal ions. This makes the molecule and its derivatives valuable ligands in the field of coordination chemistry and catalysis.

N-Benzyl Hydrazino Amide Ligands in Transition Metal Catalysis

Hydrazone and hydrazide ligands are known to form stable complexes with a variety of transition metals, and these complexes often exhibit significant catalytic activity. researchgate.netresearchgate.net The N-benzyl hydrazino amide structure can act as a bidentate or tridentate ligand, depending on the coordination mode and the potential for deprotonation of the amide and hydrazino protons. The steric and electronic properties of the resulting metal complexes can be fine-tuned by modifying the substituents on the benzyl group or the butanamide backbone.

These metal complexes have potential applications in a range of catalytic transformations, including oxidation, reduction, and cross-coupling reactions. For instance, Schiff base metal complexes derived from hydrazides have been shown to be effective catalysts for the oxidation of benzyl alcohol. researchgate.net The specific coordination environment provided by N-benzyl hydrazino amide ligands can influence the reactivity and selectivity of the metal center.

Table 2: Catalytic Activity of Transition Metal Complexes with Hydrazide-based Ligands

Metal ComplexReaction CatalyzedKey Findings
Co(II) and Mn(II) complexes of a Schiff base ligandOxidation of benzyl alcoholAchieved 97-98% conversion of benzyl alcohol.
Tetra-nuclear macrocyclic Zn(II) complexOxidation of benzyl alcoholShowed good catalytic activity.

Mediated Small Molecule Activation (e.g., N-N bond cleavage)

The activation of small, relatively inert molecules is a significant challenge in chemistry. Transition metal complexes can facilitate these transformations by providing a reactive metal center that can bind to and activate the small molecule. The N-N bond in hydrazine and its derivatives is a target for such activation. Metal complexes featuring ligands that can engage in cooperative reactivity with the metal center are particularly effective in this regard. nih.govrsc.org

Precursors in Heterocycle Synthesis

The hydrazino group is a versatile functional group for the synthesis of a wide variety of nitrogen-containing heterocycles. This compound serves as a valuable precursor for the construction of pyridazines, pyrazolones, and triazoles, which are important scaffolds in medicinal chemistry and materials science.

The reaction of the hydrazino group with 1,3-dicarbonyl compounds or their equivalents is a classical method for the synthesis of pyrazoles. Similarly, reaction with 1,4-dicarbonyl compounds can lead to the formation of pyridazines. The presence of the butanamide portion of the molecule offers further opportunities for cyclization reactions. For instance, intramolecular condensation could lead to the formation of pyridazinone or pyrazolidinone rings.

The synthesis of N-benzyl pyridazinone derivatives has been reported, highlighting the utility of N-benzylated hydrazine precursors in accessing this class of heterocycles. researchgate.netuniss.it These compounds are of interest due to their potential biological activities, including anticancer properties. researchgate.net Furthermore, the hydrazino group can be converted into a hydrazone, which can then undergo cyclization reactions to form various heterocyclic systems. For example, the reaction of hydrazides with carbon disulfide can lead to oxadiazoles (B1248032), which can be further transformed into triazoles. nih.gov The N-benzyl group is often retained in the final heterocyclic product, influencing its physical and biological properties.

Table 3: Heterocyclic Systems Derived from Hydrazine Precursors

HeterocycleGeneral Synthetic StrategyPotential Application
PyridazinonesCyclization of γ-keto acids with hydrazine derivatives. scholarsresearchlibrary.comAnticancer agents. researchgate.net
PyrazolidinonesIntramolecular cyclization of N-acylhydrazonium ions. ru.nlAntibacterial agents.
Triazolo-pyridazinesMultistep synthesis involving the formation of a triazole ring followed by a pyrazine (B50134) ring. nih.govresearchgate.netc-Met inhibitors for cancer therapy. nih.gov
Oxadiazoles/TriazolesCyclocondensation of carboxylic acid hydrazides with carbon disulfide or other reagents. nih.govAntitumor agents. nih.gov

Structure Activity Relationship Sar Investigations of N Benzyl 4 Hydrazino 4 Oxobutanamide Analogues

Systematic Substituent Effects on Molecular Interactions and Target Modulation

The biological activity of N-Benzyl-4-hydrazino-4-oxobutanamide analogues is significantly influenced by the nature and position of substituents on the aromatic rings. SAR studies on related hydrazone and benzohydrazide (B10538) series have established clear trends that are applicable to this class of compounds. The substitution on the N-benzyl ring, in particular, plays a pivotal role in modulating potency and selectivity against various biological targets.

For example, in a series of benzohydrazides evaluated for anticancer activity, the presence of hydroxyl groups on the benzene (B151609) ring was found to be important, especially when located in the ortho-position. nih.gov This is often attributed to the potential for chelation with metal ions essential for enzymatic function. nih.gov Similarly, the lipophilicity conferred by different substituents can impact cell permeability and target engagement.

The following table summarizes the general effects of substituents on the N-benzyl moiety on the biological activity of related hydrazide and hydrazone compounds, which can be extrapolated to the this compound scaffold.

Substituent (R) on Benzyl (B1604629) RingPositionGeneral Effect on ActivityProbable Rationale
-Cl, -NO2 (Electron-withdrawing)para, orthoOften increases antimicrobial/anticancer activityEnhances interaction with target site through electronic effects; may increase cell uptake.
-OH, -OCH3 (Electron-donating)ortho, paraVariable; can increase or decrease activity depending on the target. Ortho-OH is often beneficial.Can form key hydrogen bonds with the target protein; ortho-OH may act as a chelating group. nih.gov
-CH3 (Alkyl)paraGenerally enhances activityIncreases lipophilicity, potentially improving membrane permeability.
Bulky groups (e.g., adamantane)-Can enhance potencyProvides favorable steric interactions and increases lipophilicity, leading to better binding. mdpi.com

Stereochemical Influences on Molecular Recognition and Binding

The this compound core contains multiple rotatable bonds and a hydrazone-like moiety (-C(O)NH-N-), which can lead to significant stereochemical complexity. This includes the potential for geometric isomers (E/Z) around the C=N bond (if a hydrazone is formed from the hydrazine (B178648) moiety) and conformational isomers (synperiplanar/antiperiplanar) due to rotation around the amide C-N bond. researchgate.netresearchgate.net These stereoisomers can have profoundly different three-dimensional shapes, leading to distinct binding affinities and activities at a chiral biological target, such as an enzyme active site or a receptor. nih.gov

The N-acylhydrazone (NAH) scaffold, which is closely related to the core of the title compound, is known to exist as a mixture of conformers in solution. mdpi.com The E isomer is generally predominant due to greater stability. mdpi.com The equilibrium between syn- and anti-periplanar conformers around the amide bond is influenced by the solvent and the nature of the substituents. mdpi.com The synperiplanar conformer is often favored in polar solvents due to favorable intermolecular interactions. mdpi.com

The stereochemistry of the imine double bond is critical for molecular complementarity. In a study on β-amino-N-acylhydrazones as DPP-4 inhibitors, the E geometric isomer was shown to have a binding mode and score close to the reference compound, while the Z isomer adopted a different, less favorable orientation in the active site. nih.gov This highlights that only one stereoisomer may fit correctly into a binding pocket to elicit a biological response.

Isomer/Conformer TypeDescriptionImpact on Molecular Recognition
Geometric Isomers (E/Z)Arise from restricted rotation around a C=N double bond. The E isomer is typically more stable. mdpi.comCan lead to significant differences in binding affinity, as one isomer may fit the target's active site while the other does not. nih.gov
Conformational Isomers (syn/anti)Arise from rotation around the C(O)-NH amide bond. researchgate.netresearchgate.netAffects the relative orientation of key pharmacophoric features, influencing the ability to form hydrogen bonds and other interactions with the receptor. nih.gov

Integration of Computational and Experimental Approaches in SAR Studies

Modern SAR investigations of this compound analogues heavily rely on the synergy between computational modeling and experimental validation. Computational techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics (MD) simulations provide invaluable insights into the potential binding modes and interactions of these compounds with their biological targets. mdpi.comresearchgate.net

Molecular docking studies are frequently employed to predict how different analogues will bind to a protein's active site. For instance, docking can reveal key hydrogen bonds, hydrophobic interactions, or electrostatic interactions between the ligand and amino acid residues. mdpi.com These predictions can then guide the synthesis of new derivatives with modifications designed to enhance these interactions. In studies of hydrazide derivatives as enzyme inhibitors, docking has successfully explained why certain substituents lead to higher activity by showing they form additional, stabilizing interactions with the target. nih.govnih.gov

QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. researchgate.net These models can then be used to predict the activity of yet-unsynthesized analogues, prioritizing the most promising candidates for synthesis and testing. MD simulations further refine these models by providing a dynamic view of the ligand-receptor complex, assessing its stability over time. mdpi.com The combination of these in silico methods with in vitro experimental data (e.g., enzyme inhibition assays) creates a powerful feedback loop that accelerates the drug discovery process. tandfonline.com

Scaffold Hopping and Lead Optimization Strategies Based on the N-Benzyl Hydrazino Amide Motif

The N-benzyl hydrazino amide motif serves as a versatile starting point for lead optimization and scaffold hopping. Scaffold hopping is a medicinal chemistry strategy aimed at discovering isofunctional molecular structures with different core frameworks. chemrxiv.org This approach is valuable for improving properties like potency, selectivity, and pharmacokinetics, or for identifying novel chemical matter to secure intellectual property. chemrxiv.org

Starting from a lead compound like an N-benzyl hydrazide, scaffold hopping could involve replacing the central hydrazino-oxobutanamide core with a different chemical entity that maintains a similar spatial arrangement of the key pharmacophoric elements (the benzyl group, amide functionality, etc.). For example, the amide bond could be replaced with bioisosteric groups like 1,2,3-triazoles or oxadiazoles (B1248032) to improve metabolic stability while preserving key hydrogen bonding interactions.

One study demonstrated successful scaffold hopping of N-benzyl-3,4,5-trimethoxyaniline to generate 5,6,7-trimethoxyflavan derivatives as potential anticancer agents. nih.govresearchgate.netelsevierpure.com This illustrates how the N-benzyl fragment can be retained as a key recognition element while the rest of the molecule is substantially altered to create a new chemical class with improved properties.

Lead optimization, on the other hand, involves making smaller, systematic modifications to the original scaffold. This could include modifying the linker between the benzyl group and the amide, altering the butanamide chain, or exploring different substituents on the benzyl ring, as discussed in section 7.1. The goal is to fine-tune the compound's properties to achieve a desired therapeutic profile.

StrategyDescriptionExample Based on N-Benzyl Hydrazino Amide Motif
Lead OptimizationSystematic, minor modifications to the lead compound to improve its properties.Introducing various electron-withdrawing or donating groups to the N-benzyl ring to enhance target binding.
Scaffold HoppingReplacing the core molecular framework while preserving key pharmacophoric features. chemrxiv.orgReplacing the 4-hydrazino-4-oxobutanamide (B178573) core with a heterocyclic ring system (e.g., pyrazole, flavan) that maintains the N-benzyl group in a similar orientation. nih.gov
Bioisosteric ReplacementSubstituting a functional group with another that has similar physical or chemical properties.Replacing the amide (-CONH-) or hydrazide (-CONHNH-) linker with a 1,2,3-triazole or oxadiazole to increase metabolic stability.

Concluding Remarks and Future Research Outlook

Summary of Current Academic Understanding of N-Benzyl-4-hydrazino-4-oxobutanamide Chemistry

This compound belongs to the broader class of organic compounds known as acyl hydrazides, which feature a hydrazide group (-CONHNH2) attached to an acyl moiety. mdpi.comwikipedia.org The academic understanding of this specific molecule is primarily built upon the well-established chemistry of its constituent functional groups: the N-benzylamide and the terminal hydrazide.

The synthesis of such compounds typically involves the reaction of a corresponding ester, like an ethyl or methyl ester of N-benzylsuccinamic acid, with hydrazine (B178648) hydrate. wikipedia.orgsemanticscholar.org This reaction is a standard and efficient method for forming the acyl hydrazide linkage. mdpi.com Alternative methods could involve the hydrazinolysis of an activated amide. organic-chemistry.orgnih.gov Recent studies have explored accelerating this reaction using ammonium (B1175870) salts, which may be applicable for synthesizing this compound under milder conditions. acs.org

The reactivity of this compound is dictated by the nucleophilic character of the terminal -NH2 group of the hydrazide and the potential for condensation reactions. It can react with aldehydes and ketones to form N-acyl hydrazones, which are stable compounds with significant research interest due to their diverse biological activities and coordination chemistry. mdpi.comresearchgate.net The presence of the amide N-H proton and the carbonyl group allows for keto-enol tautomerism, particularly in its hydrazone derivatives, which can exist in keto form in the solid state and in equilibrium between keto and enol forms in solution. mdpi.comresearchgate.net The core structure is a versatile synthon for creating more complex heterocyclic compounds, such as pyrazoles, oxadiazoles (B1248032), and triazoles. mdpi.com

Emerging Research Avenues in Synthesis and Reactivity

The field of hydrazide chemistry is continually evolving, with new research directions focused on improving synthetic efficiency, sustainability, and exploring novel reactivity patterns.

Novel Synthetic Methodologies:

Transition-Metal-Free Catalysis: There is a growing interest in developing synthetic methods that avoid transition metals. Recent methodologies for synthesizing N-acyl-N'-sulfonyl hydrazides utilize acyl substitution reactions between activated amides and sulfonyl hydrazides under mild, metal-free conditions, a strategy that could be adapted for compounds like this compound. organic-chemistry.orgresearchgate.net

Flow Chemistry: The application of microwave flow processes for reactions like the hydrazinolysis of amides is an emerging area. acs.org This technology offers potential for faster, scalable, and more controlled synthesis of hydrazide derivatives.

Green Chemistry Approaches: Future synthetic strategies will likely focus on using greener solvents, catalytic reagents, and energy-efficient conditions (e.g., microwave irradiation) to reduce the environmental impact of hydrazide synthesis. mdpi.com

Exploration of Reactivity:

Bioorthogonal Chemistry: The reaction between hydrazides and aldehydes/ketones to form acyl hydrazones is considered bioorthogonal, meaning it can occur in biological systems without interfering with native biochemical processes. oup.com This opens avenues for using this compound derivatives as probes for chemical biology applications, such as protein labeling and modification. oup.comrsc.org

Directed C-H Functionalization: Acyl hydrazide moieties can act as directing groups in transition-metal-catalyzed C-H activation reactions, enabling the selective functionalization of otherwise inert C-H bonds. researchgate.net This presents an opportunity to synthesize novel and complex derivatives of this compound.

Rearrangement Reactions: Harnessing the rearrangement of reactive intermediates derived from hydrazonyl halides (formed from hydrazides) is a novel strategy for amide bond formation, showcasing the versatility of the hydrazide functional group beyond simple condensation. researchgate.net

Advancements in Spectroscopic and Computational Characterization Methodologies

Modern analytical techniques are providing deeper insights into the structural and electronic properties of hydrazides and their derivatives.

Spectroscopic Techniques:

Advanced NMR Spectroscopy: Two-dimensional NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are now routinely used for unambiguous assignment of proton (¹H) and carbon (¹³C) signals, which is crucial for the structural elucidation of complex hydrazide derivatives. mdpi.comacs.org These methods are essential for confirming the E/Z configuration of the imine bond in N-acyl hydrazones formed from this compound. mdpi.com

FT-IR Spectroscopy: Solution-phase FT-IR spectroscopy is being used to study subtle electronic effects, such as hyperconjugation between the nitrogen lone pair and adjacent sigma bonds (nN → σ*NH), in hydrazide derivatives. science.gov

Single-Crystal X-ray Diffraction: This technique remains the gold standard for determining the precise three-dimensional structure of these molecules in the solid state, providing definitive information on bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. bohrium.commdpi.com

Computational Chemistry:

Density Functional Theory (DFT): DFT calculations have become a powerful tool for complementing experimental data. They are used to optimize molecular geometries, predict vibrational frequencies (IR spectra), and analyze electronic structures. bohrium.commdpi.com

Molecular Orbital Analysis: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies help in understanding the charge transfer possibilities and reactivity of the molecule. bohrium.comekb.eg

Conformational Analysis: Computational methods are employed to study the conformational preferences of N-acyl hydrazones, investigating the stability of different isomers (e.g., syn- and anti-conformers) and the impact of substituents on their electronic properties. acs.org

Below is an interactive table summarizing typical spectroscopic data for acyl hydrazide and N-acyl hydrazone moieties.

MoietyTechniqueSpectroscopic FeatureTypical Range/Value
Acyl HydrazideFT-IR (cm⁻¹)N-H Stretching3200-3350
C=O Stretching1630-1680
¹H NMR (ppm)NH Protons8.0-11.0
NH₂ Protons4.0-5.0
N-Acyl HydrazoneFT-IR (cm⁻¹)N-H Stretching3150-3300
C=O Stretching1640-1690
C=N Stretching1575-1620
¹H NMR (ppm)CONH Proton11.0-12.5
CH=N Proton8.0-9.0
¹³C NMR (ppm)C=O Carbon160-175
C=N Carbon140-155

Note: The exact values can vary significantly based on the solvent, substitution, and electronic environment of the molecule.

Potential for Novel Applications in Chemical Science Beyond Current Scope

While many applications of hydrazides are in medicinal chemistry, their unique structural and reactive properties open doors to other areas of chemical science. mdpi.comnih.gov

Materials Science: The ability of hydrazides and N-acyl hydrazones to act as ligands for metal ions makes them attractive building blocks for the synthesis of coordination polymers and metal-organic frameworks (MOFs). mdpi.com These materials could have applications in catalysis, gas storage, or as sensors.

Polymer Chemistry: Hydrazides can be used as synthons for manufacturing polymers and glues. mdpi.comresearchgate.net The dynamic nature of the hydrazone bond (C=N) could be exploited in the development of self-healing polymers or adaptable materials.

Supramolecular Chemistry: The hydrogen bonding capabilities of the amide and hydrazide groups in this compound make it a candidate for designing supramolecular assemblies, such as gels, liquid crystals, or molecular capsules, through self-assembly processes.

Chemical Sensing: N-acyl hydrazone derivatives can be designed as chemosensors. The binding of a specific analyte (like a metal ion or an anion) to the hydrazone can induce a change in its photophysical properties, such as a visible color change or fluorescence quenching/enhancement, allowing for detection. science.gov

Emerging Methodologies and Interdisciplinary Approaches in Hydrazino Amide Research

Future research on hydrazino amides like this compound will likely be characterized by the integration of methodologies from different scientific disciplines.

High-Throughput Screening (HTS): The combination of combinatorial chemistry to create large libraries of hydrazide and hydrazone derivatives, followed by HTS, is a powerful approach for discovering new compounds with desired properties, whether for biological activity or materials science applications.

Chemical Biology: The use of hydrazide-containing molecules as tools to probe biological systems is a rapidly growing interdisciplinary field. rsc.org This involves designing specific molecules to interact with proteins or other biomolecules to study their function, a field where the reactivity of the hydrazide group is particularly useful. oup.comrsc.org

Computational Drug Design: Integrating computational modeling and molecular dynamics simulations with synthetic chemistry is becoming standard practice. nih.gov For hydrazide derivatives, this involves using structure-based virtual screening to identify potential biological targets and designing molecules with optimized binding affinities and pharmacokinetic properties before undertaking synthetic work. nih.govmdpi.com

Systems Chemistry: Research may move towards understanding how networks of reacting hydrazides and their derivatives behave, exploring emergent properties from complex mixtures rather than focusing solely on individual molecules. This could be relevant in the context of developing dynamic materials or protocells.

Q & A

Basic: What are the standard synthetic routes for N-Benzyl-4-hydrazino-4-oxobutanamide, and what reaction conditions are critical for yield optimization?

Methodological Answer:
The compound is synthesized via a two-step process:

Condensation : React 4-chlorobutyric acid derivatives with benzylamine to form N-benzyl-4-oxobutanamide. Anhydrous conditions (e.g., dry THF) and a 1:1 molar ratio are critical to minimize side products .

Hydrazine Incorporation : Treat the intermediate with hydrazine hydrate (1.2 equivalents) at 0–5°C to introduce the hydrazino group. Purification via recrystallization (ethanol/water mixture) yields >85% purity. Reaction temperature control is essential to avoid over-alkylation .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H NMR (500 MHz, DMSO-d₆) to confirm the benzyl group (δ 4.35 ppm, singlet) and hydrazino protons (δ 8.2–9.1 ppm). ¹³C NMR identifies the carbonyl (δ 170–175 ppm) .
  • IR Spectroscopy : Key stretches include C=O (1650–1700 cm⁻¹) and N–H (3200–3400 cm⁻¹) .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 221.26) validates molecular weight .
  • HPLC-DAD : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%) .

Basic: How should this compound be stored to maintain stability, and what degradation products are observed under suboptimal conditions?

Methodological Answer:

  • Storage : Store in amber vials under argon at –20°C. Desiccants (e.g., silica gel) prevent hydrolysis. Stability studies show <5% decomposition over 6 months under these conditions .
  • Degradation Pathways : Exposure to moisture leads to hydrolysis of the hydrazino group, forming N-benzylsuccinamic acid. Thermal degradation (>40°C) produces benzylamine and 4-oxobutanamide fragments .

Advanced: How can researchers resolve contradictions in reported spectral data for this compound derivatives?

Methodological Answer:

  • Standardized Protocols : Replicate analyses using identical solvents (e.g., DMSO-d₆ for NMR) and instrumentation (e.g., 500 MHz NMR).
  • Cross-Validation : Compare experimental ¹H/¹³C NMR with DFT-calculated chemical shifts (Gaussian09, B3LYP/6-31G* basis set).
  • Collaborative Crystallography : Pursue X-ray diffraction for unambiguous conformation analysis if crystalline derivatives are obtainable .

Advanced: What mechanistic insights guide the design of this compound analogs with enhanced bioactivity?

Methodological Answer:

  • Structure-Activity Relationships (SAR) : Modify the benzyl substituent (e.g., electron-withdrawing groups) to enhance binding to enzyme active sites.
  • Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor hydrazine release rates under physiological conditions.
  • Computational Modeling : Perform molecular docking (AutoDock Vina) against targets like topoisomerase II to predict inhibitory activity .

Advanced: What experimental strategies mitigate challenges in synthesizing and analyzing this compound-based coordination complexes?

Methodological Answer:

  • Metal Chelation : Optimize pH (6.5–7.5) and stoichiometry (1:2 ligand-to-metal ratio) for complexes with transition metals (e.g., Cu²⁺).
  • Advanced Spectrometry : Use HRMS-TOF to confirm complex stoichiometry and EPR spectroscopy to study paramagnetic metal centers.
  • Thermogravimetric Analysis (TGA) : Characterize thermal stability of complexes (decomposition onset >200°C) .

Advanced: How can researchers address low yields in multi-step syntheses involving this compound intermediates?

Methodological Answer:

  • Stepwise Optimization : Use design of experiments (DoE) to identify critical parameters (e.g., reaction time, solvent polarity).
  • In Situ Monitoring : Employ ReactIR to track intermediate formation and adjust reagent addition rates dynamically.
  • Catalytic Enhancements : Test Pd/C or enzyme catalysts (e.g., lipases) for selective transformations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.